Galactostatin
Overview
Description
Galactostatin is a protein synthesis inhibitor that binds to the l-tartaric acid site of the bacterial 30S ribosomal subunit . It inhibits the binding of aminoacyl-tRNA to the ribosome, preventing translation and inhibiting cell growth . Galactostatin has been shown to be effective against HIV infection in mammalian cells .
Synthesis Analysis
Galactostatin synthesis involves several steps. The key steps in this synthesis are the stereoselective introduction of an azido function and regioselective ring cleavage of the cyclohexane . The yield of Galactostatin synthesis is reported to be 92% .
Molecular Structure Analysis
Galactostatin has a molecular formula of C6H13NO5 . Its average mass is 179.171 Da and its monoisotopic mass is 179.079376 Da . It has 4 of 5 defined stereocentres .
Physical And Chemical Properties Analysis
Galactostatin has a density of 1.6±0.1 g/cm3, a boiling point of 394.3±42.0 °C at 760 mmHg, and a flash point of 214.3±18.5 °C . It has 6 H bond acceptors, 6 H bond donors, and 1 freely rotating bond .
Scientific Research Applications
Therapeutic Potential in Diabetes and Obesity
A study by Chida et al. (1994) details the stereoselective synthesis of (+)-galactostatin using L-quebrachitol as a chiral building block, suggesting its potential application in developing therapeutic agents for diabetes and obesity (Chida, Tanikawa, Tobe, & Ogawa, 1994).
Role in Immune Responses and Cancer
Galectin-1, a protein related to galactostatin, plays a crucial role in immune responses, inflammation, and cancer progression, indicating its significance in developing new therapeutic tools (Camby, Le Mercier, Lefranc, & Kiss, 2006).
Inhibition of β-Galactosidase
Galactostatin, identified as a β-galactosidase inhibitor from Streptomyces lydicus, has been shown to have significant inhibitory activity against various enzymes, with low acute toxicity in mice. This suggests its potential application in treating bacterial infections (Miyake & Ebata, 1988).
Influence on Hormone Secretion
Research by Nilsson et al. (1989) demonstrated that galanin and somatostatin suppress insulin release by promoting repolarization and reducing cytoplasmic free Ca2+ concentration, suggesting a role in regulating hormonal balance (Nilsson, Arkhammar, Rorsman, & Berggren, 1989).
Applications in Aging Research
A fluorescent probe for β-galactosidase, YDGAL, demonstrates high sensitivity, enabling visual imaging of aging and evaluating anti-aging drug efficacy at cellular and organ levels (Li, Cheng, Huang, Li, Zhao, & Lin, 2021).
Effects on Gastrointestinal Function
The somatostatin analogue sandostatin significantly influences gastrointestinal fat excretion and pancreatic enzyme responses, highlighting its potential therapeutic applications (Lembcke, Creutzfeldt, Schleser, Ebert, Shaw, & Koop, 1987).
Gene Transfer Applications
The successful expression of a chemically synthesized gene for somatostatin in Escherichia coli marked a significant advancement in biotechnology and gene therapy (Itakura, Hirose, Crea, Riggs, Heyneker, Bolivar, & Boyer, 1977).
Mechanism of Action
properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)piperidine-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c8-1-2-3(9)4(10)5(11)6(12)7-2/h2-12H,1H2/t2-,3+,4+,5-,6?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMYHTUCJVZIRP-SVZMEOIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(N1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(N1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920542 | |
Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
107537-94-0 | |
Record name | 5-Amino-5-deoxygalactopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107537940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Hydroxymethyl)piperidine-2,3,4,5-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50920542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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